molecular formula C22H18N2O3S B14312940 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate CAS No. 113395-55-4

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate

Katalognummer: B14312940
CAS-Nummer: 113395-55-4
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: YMLJCNYBRPVPMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazolium core substituted with benzyl and phenylethenyl groups. The nitrate counterion adds to its stability and solubility in various solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with benzyl and phenylethenyl groups

    Preparation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Functionalization: The benzothiazole core is then reacted with benzyl chloride and styrene in the presence of a base such as potassium carbonate to introduce the benzyl and phenylethenyl groups.

    Nitration: The final compound is treated with nitric acid to introduce the nitrate counterion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazolium core.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothiazolium derivatives.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyl-1,3-benzothiazole: Lacks the phenylethenyl group and nitrate counterion.

    3-Phenylethenyl-1,3-benzothiazolium chloride: Contains a chloride counterion instead of nitrate.

    Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole core.

Uniqueness

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate is unique due to its specific combination of benzyl and phenylethenyl groups along with the nitrate counterion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

113395-55-4

Molekularformel

C22H18N2O3S

Molekulargewicht

390.5 g/mol

IUPAC-Name

3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;nitrate

InChI

InChI=1S/C22H18NS.NO3/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;2-1(3)4/h1-16H,17H2;/q+1;-1

InChI-Schlüssel

YMLJCNYBRPVPMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[N+](=O)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.